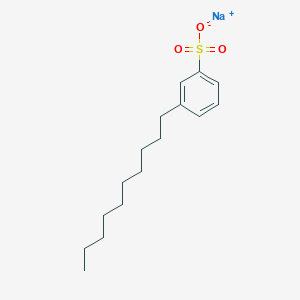
Benzenesulfonic acid, C10-13-alkyl derivs., sodium salts(mixtures)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenesulfonic acid, C10-13-alkyl derivs., sodium salts is a compound widely used in various industrial applications. It is a type of linear alkylbenzene sulfonate, which is an anionic surfactant. This compound is known for its excellent cleansing, foaming, emulsifying, wetting, dispersing, and solubilizing abilities . It is commonly used in detergents, emulsifiers, and other cleaning products.
准备方法
Synthetic Routes and Reaction Conditions
The most common method for preparing benzenesulfonic acid, C10-13-alkyl derivs., sodium salts involves a sulfonation reaction. This reaction typically uses a continuous reactor, such as a falling film reactor. The process involves the reaction of C10-13 alkylbenzene with sulfur trioxide, followed by neutralization with sodium hydroxide or sodium carbonate to obtain the final product .
Reaction Conditions:
- Mole ratio of sulfur trioxide to alkylbenzenes: 1:1
- Temperature: 30-60°C
- Reactor: Falling film reactor
Industrial Production Methods
In industrial settings, the sulfonation reaction is carried out in large-scale continuous reactors to ensure consistent product quality and high efficiency. The use of falling film reactors allows for precise control of reaction conditions, leading to high yields and purity of the final product .
化学反应分析
Types of Reactions
Benzenesulfonic acid, C10-13-alkyl derivs., sodium salts undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The sulfonic acid group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, sulfonates, and substituted benzenesulfonic acids .
科学研究应用
Benzenesulfonic acid, C10-13-alkyl derivs., sodium salts has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reactivity.
Biology: Employed in biological research for cell lysis and protein extraction due to its strong detergent properties.
Medicine: Utilized in pharmaceutical formulations for its emulsifying and solubilizing properties.
Industry: Widely used in the production of detergents, emulsifiers, and cleaning agents
作用机制
The mechanism of action of benzenesulfonic acid, C10-13-alkyl derivs., sodium salts involves its ability to reduce surface tension, allowing it to act as an effective surfactant. It interacts with the lipid bilayer of cell membranes, leading to cell lysis and the release of intracellular contents. This property is particularly useful in biological and medical applications .
相似化合物的比较
Benzenesulfonic acid, C10-13-alkyl derivs., sodium salts can be compared with other similar compounds, such as:
- Benzenesulfonic acid, C10-16-alkyl derivatives, sodium salts
- Benzenesulfonic acid, C10-14-alkyl derivatives, sodium salts
- Benzenesulfonic acid, C10-13-alkyl derivatives, ammonium salts
Uniqueness:
- The specific alkyl chain length (C10-13) provides a balance between hydrophobic and hydrophilic properties, making it highly effective as a surfactant.
- It has a lower molecular weight compared to longer-chain derivatives, which can enhance its solubility and reactivity .
Conclusion
Benzenesulfonic acid, C10-13-alkyl derivs., sodium salts is a versatile compound with significant applications in various fields. Its unique properties as a surfactant make it invaluable in industrial, chemical, biological, and medical research. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in scientific and industrial applications.
属性
分子式 |
C16H25NaO3S |
|---|---|
分子量 |
320.4 g/mol |
IUPAC 名称 |
sodium;3-decylbenzenesulfonate |
InChI |
InChI=1S/C16H26O3S.Na/c1-2-3-4-5-6-7-8-9-11-15-12-10-13-16(14-15)20(17,18)19;/h10,12-14H,2-9,11H2,1H3,(H,17,18,19);/q;+1/p-1 |
InChI 键 |
IIYODLPYXMDWMV-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCC1=CC(=CC=C1)S(=O)(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![((1R,5R)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-YL)methanol](/img/structure/B14020714.png)
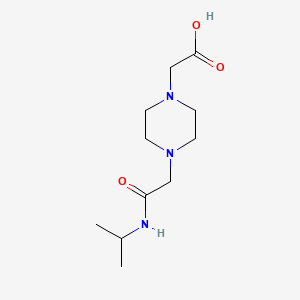
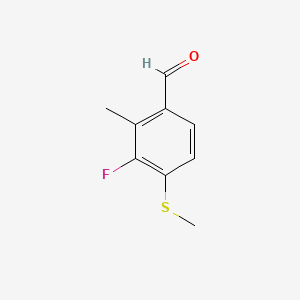
![[(2S,4R)-8-methylidene-6-azatricyclo[4.3.0.02,4]nonan-1-yl]methanol](/img/structure/B14020729.png)
![2-[(2-Hydroxy-3,5-dimethylphenyl)methylsulfonylmethyl]-4,6-dimethylphenol](/img/structure/B14020730.png)
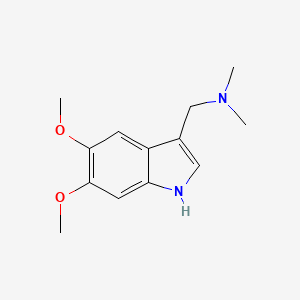

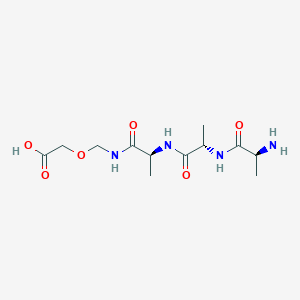
![1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine HCl](/img/structure/B14020770.png)
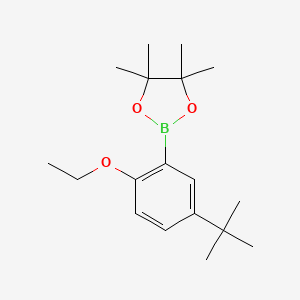
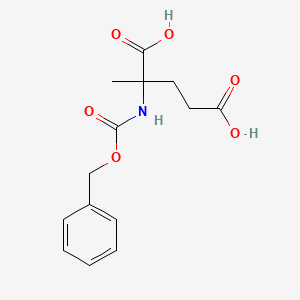
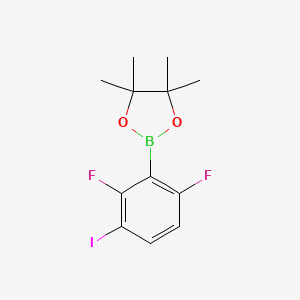
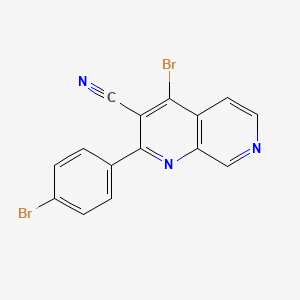
![(5-Methylimidazo[1,2-A]pyridin-6-YL)methanamine](/img/structure/B14020799.png)
